5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione

Catalog No.
S12075569
CAS No.
M.F
C22H23NO4
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]...

Product Name

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c1-14-4-7-17(8-5-14)23-13-18-19(24)10-16(11-20(18)25)15-6-9-21(26-2)22(12-15)27-3/h4-9,12-13,16,24H,10-11H2,1-3H3

InChI Key

LUAWKKCKFGAVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound characterized by its unique molecular structure, which includes a cyclohexane core with multiple substituents. The compound features a dimethoxyphenyl group and a methylphenylamino group, contributing to its potential biological activity and chemical reactivity. The presence of the cyclohexane ring and the dione functional groups suggests that it may exhibit interesting properties in various

Due to its functional groups:

  • Nucleophilic Substitution: The carbonyl groups in the dione structure can undergo nucleophilic attack, making it reactive towards nucleophiles.
  • Condensation Reactions: The presence of the imine functional group allows for condensation reactions with amines or other nucleophiles.
  • Reduction Reactions: The dione structure can be reduced to corresponding alcohols or other derivatives under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic synthesis techniques:

  • Formation of Cyclohexane Dione: Starting from cyclohexanone derivatives, the dione can be synthesized through oxidation processes.
  • Substitution Reactions: The introduction of the dimethoxyphenyl and methylphenylamino groups can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Condensation: The final step often involves condensation between the amine and the dione to form the desired compound.

Each step requires careful control of reaction conditions to ensure high yield and purity.

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting cancer or oxidative stress-related diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione can provide insights into its biological mechanisms:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins could elucidate its mode of action in biological systems.
  • Cellular Uptake Studies: Investigating how cells absorb this compound can help determine its bioavailability and efficacy as a therapeutic agent.

These studies are crucial for advancing the understanding of its potential applications.

Several compounds share structural similarities with 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione. Here are some notable examples:

Compound NameStructureUnique Features
5-(Phenylamino)cyclohexa-2,5-Diene-1,4-DioneStructureExhibits strong antioxidant properties.
6PPD-QuinoneStructureKnown for environmental impact on aquatic life.
4-Amino-1-(2-Methylphenyl)piperidineStructurePotential analgesic properties.

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione lies in its specific combination of substituents that may enhance its biological activity compared to similar compounds. Its structural complexity may also lead to distinct chemical reactivity patterns not observed in simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.16270821 g/mol

Monoisotopic Mass

365.16270821 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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